
Bufrolin
概要
説明
BUFROLINは、Gタンパク質共役受容体35(GPR35)アゴニストとして強力な活性を有することが知られている合成化合物です。これは、よく知られたヒスタミン放出阻害剤であるクロモグリケートと構造的に関連しています。 This compoundは、特にアレルギー反応や炎症の文脈において、その潜在的な治療用途について研究されてきました .
準備方法
BUFROLINは、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、適切な出発物質を特定の条件下で反応させて、目的の生成物を得ることです。合成には、通常、クロモグリケートアナログやその他の化学中間体などの試薬を使用します。 温度、溶媒、触媒などの反応条件は、高収率と高純度を実現するために最適化されます .
化学反応の分析
BUFROLINは、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundを還元型に変換することができます。還元型は、異なる生物活性を持つ場合があります。
置換: this compoundは、特定の官能基が他の官能基と置換される置換反応を起こすことができます。これにより、さまざまな誘導体が形成されます。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、反応条件と使用される試薬によって異なります .
科学的研究の応用
Anti-Tumor Mechanisms
Bufrolin has demonstrated multiple anti-tumor mechanisms:
- Inhibition of Cell Migration and Invasion : this compound effectively inhibits the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis .
- Reversal of Multi-Drug Resistance : It shows promise in overcoming resistance to conventional chemotherapy agents, enhancing the efficacy of existing treatments .
- Induction of Apoptosis : this compound triggers programmed cell death in various cancer cell lines, including gastric, breast, and colon cancers .
- Inhibition of Angiogenesis : The compound has been shown to impede the formation of new blood vessels that tumors require for growth .
Research Findings and Case Studies
A comprehensive review of bufalin's application in cancer therapy highlighted several key studies:
- A study conducted by Shanghai University of Traditional Chinese Medicine demonstrated this compound's efficacy in reducing tumor size in animal models while elucidating its mechanism through various signaling pathways like PI3K-AKT and NF-κB .
- Research from China Medical University focused on the molecular pathways affected by this compound, providing insights into its role in apoptosis and cell cycle regulation .
- Shanghai Jiao Tong University developed a nanoparticle-based delivery system for this compound, significantly improving its targeting capabilities and reducing side effects on healthy tissues .
Anti-Allergic Properties
This compound has been identified as a potent agonist for GPR35, a receptor involved in immune responses:
- Research indicates that this compound can stabilize mast cells, thereby reducing allergic reactions by preventing degranulation and histamine release .
- The compound's anti-inflammatory properties make it a candidate for treating conditions like asthma and allergic rhinitis .
Comparative Data Table
The following table summarizes the applications, mechanisms, and research findings related to this compound:
作用機序
BUFROLINは、GPR35の高力価アゴニストとして作用することにより、その効果を発揮します。β-アレスチン-2とヒトGPR35aまたはラットGPR35のいずれかの相互作用を促進します。この相互作用により、免疫応答と炎症を調節する下流のシグナル伝達経路が活性化されます。 関与する分子標的と経路には、GPR35受容体内の特定のアルギニン残基が含まれ、これはthis compoundの結合と活性に不可欠です .
類似化合物との比較
BUFROLINは、ロドキサミドやクロモグリケートなどの他の化合物と似ており、これらも抗アレルギー作用で知られています。this compoundは、ヒトおよびラットGPR35の両方において、その高力価と等力価の活性においてユニークです。これは、GPR35関連経路を研究し、潜在的な治療用途のために貴重なツールとなります。 その他の類似化合物には、ネドクロミルナトリウムやザプリナストが含まれ、これらはthis compoundと一部の構造的特徴と生物活性を共有しています .
This compoundのユニークな特性と幅広い用途は、科学研究と潜在的な治療開発において重要な化合物となっています。
生物活性
Bufrolin, a compound recognized for its antiallergic properties, has garnered attention for its biological activity, particularly as an agonist of the G protein-coupled receptor GPR35. This article delves into the mechanisms of action, efficacy, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound, chemically known as 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid, is classified as a mast cell stabilizer. Its primary function is to inhibit the release of mediators involved in allergic reactions. The compound exhibits significant agonistic activity towards GPR35, a receptor implicated in various physiological processes including inflammation and immune response modulation.
This compound's mechanism primarily involves its interaction with GPR35. Studies have shown that this compound acts as a high-potency agonist at this receptor, demonstrating an effective concentration (EC50) of approximately 2.9 nM in human models . This interaction triggers downstream signaling pathways that can modulate inflammatory responses:
- GPR35 Activation : Activation of GPR35 by this compound leads to the stimulation of pro-inflammatory cytokine production and immune cell movement .
- Mast Cell Stabilization : As a mast cell stabilizer, this compound inhibits the degranulation process in mast cells, thereby preventing the release of histamines and other inflammatory mediators during allergic reactions.
Efficacy and Comparative Analysis
The efficacy of this compound has been compared with other known mast cell stabilizers. The following table summarizes the potency of this compound alongside other agents:
Compound | EC50 (nM) | Mechanism | Notes |
---|---|---|---|
This compound | 2.9 | GPR35 Agonist | High potency |
Nedocromil | 1300 | GPR35 Agonist | Moderate potency |
Cromolyn Disodium | 2980 | GPR35 Agonist | Moderate potency |
Sodium Nivimedone | 1900 | GPR35 Agonist | Less potent than this compound |
Case Studies and Clinical Implications
Several studies have investigated the clinical implications of this compound in treating allergic conditions:
- Passive Cutaneous Anaphylaxis Model : In animal studies, this compound demonstrated significant effectiveness in inhibiting passive cutaneous anaphylaxis, a model for studying IgE-mediated allergies. This suggests potential utility in treating allergic reactions in humans .
- Asthma Management : Given its role as a mast cell stabilizer, this compound may offer therapeutic benefits in asthma management by reducing airway hyperresponsiveness and inflammation .
- Potential Side Effects : While this compound shows promise, further studies are necessary to evaluate long-term safety and any potential side effects associated with chronic use.
特性
IUPAC Name |
6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVIONBNDNFCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203353 | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54867-56-0 | |
Record name | Bufrolin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFROLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。